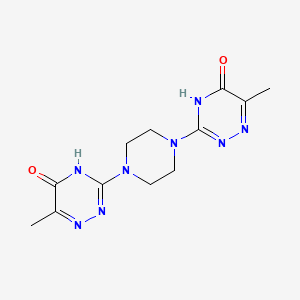
3,3'-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) is a complex organic compound characterized by the presence of piperazine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) typically involves the reaction of piperazine with 6-methyl-1,2,4-triazin-5-ol under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3’-Piperazine-1,4-diylbis(1-phenoxypropan-2-ol): Another piperazine derivative with different functional groups.
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid): A compound with sulfonic acid groups instead of triazine rings.
6,6’-[Piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone]: A piperazine derivative with benzoquinone groups.
Uniqueness
3,3’-Piperazine-1,4-diylbis(6-methyl-1,2,4-triazin-5-ol) is unique due to the presence of both piperazine and triazine rings, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N8O2 |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
6-methyl-3-[4-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)piperazin-1-yl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H16N8O2/c1-7-9(21)13-11(17-15-7)19-3-5-20(6-4-19)12-14-10(22)8(2)16-18-12/h3-6H2,1-2H3,(H,13,17,21)(H,14,18,22) |
InChI Key |
CVXBIEUCUHIOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)N2CCN(CC2)C3=NN=C(C(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















